molecular formula C22H19N5O2S B11033088 4,4,9-trimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4,9-trimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11033088
M. Wt: 417.5 g/mol
InChI Key: PAQHQHVXZHAJAM-UHFFFAOYSA-N
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Description

4,4,9-TRIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development.

Preparation Methods

The synthesis of 4,4,9-TRIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE involves multiple steps. One common method includes the reaction of quinoline derivatives with various reagents to introduce the desired functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4,4,9-TRIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE has several scientific research applications. It is used in medicinal chemistry for the development of new drugs due to its potential biological activities. It is also used in the study of enzyme inhibition and as a probe in biochemical assays .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or interact with receptors to exert its effects. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 4,4,9-TRIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE include other quinoline derivatives such as 4-hydroxyquinoline and 2-hydroxyquinoline. These compounds share similar structural features but may differ in their biological activities and specific applications .

Properties

Molecular Formula

C22H19N5O2S

Molecular Weight

417.5 g/mol

IUPAC Name

5,11,11-trimethyl-9-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C22H19N5O2S/c1-13-9-10-16-14(11-22(2,3)26-18(16)17(13)19(28)20(26)29)12-30-21-23-24-25-27(21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3

InChI Key

PAQHQHVXZHAJAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=O)(C)C)CSC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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